4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline
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Overview
Description
4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline is a complex organic compound that features a tetrazole ring, a phenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the tetrazole ring through a cyclization reaction using sodium azide and triethyl orthoformate . The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the aniline moiety is added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted aniline compounds .
Scientific Research Applications
4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the aniline moiety.
4-methyl-N-phenylaniline: Contains the aniline moiety but lacks the tetrazole ring.
Uniqueness
4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline is unique due to the combination of the tetrazole ring and the aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(1-phenyltetrazol-5-yl)propan-2-yl]aniline |
InChI |
InChI=1S/C17H19N5/c1-13-9-11-14(12-10-13)18-17(2,3)16-19-20-21-22(16)15-7-5-4-6-8-15/h4-12,18H,1-3H3 |
InChI Key |
SGXWQHCANSQGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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